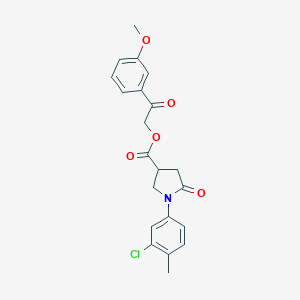
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a pyrrolidinecarboxylate and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It also has been shown to increase the activity of antioxidant enzymes such as SOD and CAT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and antioxidant properties. This compound has been found to reduce inflammation and oxidative stress in various tissues and organs. It has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potent anti-inflammatory and antioxidant properties. This compound can be used to study the mechanisms of inflammation and oxidative stress in various tissues and organs. However, one limitation of using this compound is its potential toxicity at high doses.
Direcciones Futuras
There are several future directions related to the study of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to study its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylbenzaldehyde with 2-methoxyacetophenone to form 1-(3-chloro-4-methylphenyl)-2-methoxy-1-phenylethanone. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential therapeutic applications in various scientific research studies. This compound has been found to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H20ClNO5 |
|---|---|
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13-6-7-16(10-18(13)22)23-11-15(9-20(23)25)21(26)28-12-19(24)14-4-3-5-17(8-14)27-2/h3-8,10,15H,9,11-12H2,1-2H3 |
Clave InChI |
CPEBUOGXZPXARO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)









